N-[3-(2-ethoxyphenyl)propyl]-2-(methylthio)benzamide
Overview
Description
N-[3-(2-ethoxyphenyl)propyl]-2-(methylthio)benzamide is a useful research compound. Its molecular formula is C19H23NO2S and its molecular weight is 329.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.14495015 g/mol and the complexity rating of the compound is 350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Properties
- Molecular Structure Analysis : A study by Demir et al. (2015) analyzed the molecular structure of a related benzamide compound using X-ray diffraction, IR spectroscopy, and DFT calculations. Their research provided insights into the compound's crystalline structure, geometrical parameters, electronic properties, and antioxidant properties, offering a foundational understanding for further research applications of similar benzamide derivatives (Demir et al., 2015).
Antimicrobial Properties
- Antimicrobial Activity : Limban et al. (2011) synthesized new acylthiourea derivatives, exhibiting significant antimicrobial activity against a range of bacterial and fungal strains. These findings highlight the potential of benzamide derivatives in developing new antimicrobial agents (Limban et al., 2011).
Neuroleptic Activity
- Neuroleptic Activity of Benzamides : Research by Iwanami Sumio et al. (1981) focused on the synthesis and evaluation of benzamides for potential neuroleptic (antipsychotic) applications. Their study identified compounds with significant inhibitory effects on apomorphine-induced stereotypic behavior in rats, suggesting the therapeutic potential of benzamide derivatives in psychosis treatment (Iwanami Sumio et al., 1981).
Corrosion Inhibition
- Corrosion Inhibition Studies : Mishra et al. (2018) conducted studies on N-Phenyl-benzamide derivatives, demonstrating their effectiveness as corrosion inhibitors for mild steel in acidic conditions. Their research not only underscores the chemical utility of benzamide compounds but also their practical applications in protecting industrial materials (Mishra et al., 2018).
Properties
IUPAC Name |
N-[3-(2-ethoxyphenyl)propyl]-2-methylsulfanylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c1-3-22-17-12-6-4-9-15(17)10-8-14-20-19(21)16-11-5-7-13-18(16)23-2/h4-7,9,11-13H,3,8,10,14H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVOYRSMXPRZOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CCCNC(=O)C2=CC=CC=C2SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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